n-(3,4-Dimethylphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZTYVPIUUJGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287146 | |
| Record name | n-(3,4-dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-60-7 | |
| Record name | 3',4'-Formoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3,4-dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-FORMOXYLIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethylformanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBJ6ZFF3S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N 3,4 Dimethylphenyl Formamide
Direct Formylation Approaches Utilizing 3,4-Dimethylaniline (B50824) as a Precursor
Direct formylation of 3,4-dimethylaniline stands as the most straightforward route to N-(3,4-Dimethylphenyl)formamide. This approach hinges on the reaction of the primary amine with a formylating agent, with formic acid being the most common and cost-effective choice. The optimization of this reaction is crucial for achieving high yields and purity.
Reaction with Formic Acid: Process Parameters and Optimization
The reaction between 3,4-dimethylaniline and formic acid is a condensation reaction that produces this compound and water. The efficiency of this process is highly dependent on several key parameters, including temperature, stoichiometry, reaction duration, and the solvent system employed.
The stoichiometric ratio of the reactants, 3,4-dimethylaniline and formic acid, is another crucial factor. While the reaction proceeds in a 1:1 molar ratio, employing an excess of formic acid can shift the equilibrium towards the product side, thus increasing the yield. A common strategy is to use a slight excess of formic acid, often in the range of 1.2 to 3 equivalents, to ensure the complete conversion of the aniline. nih.gov However, a large excess of formic acid can complicate the purification process and may not be economically viable. Therefore, a careful optimization of the stoichiometric ratio is necessary to balance reaction efficiency with process economy. Studies on the formylation of aniline have shown that a 1:4 ratio of aniline to formic acid can lead to high yields under neat conditions at 60°C.
Table 1: Illustrative Data on the Effect of Temperature and Stoichiometric Ratio on Aniline Formylation
| Entry | Aniline:Formic Acid Ratio | Temperature (°C) | Yield (%) |
| 1 | 1:1 | 60 | Low |
| 2 | 1:2 | 60 | Moderate |
| 3 | 1:4 | 60 | High |
| 4 | 1:4 | Room Temperature | Low |
| 5 | 1:4 | 100 | High (with potential for side products) |
Note: This table is illustrative and based on general findings for aniline formylation. Specific yields for this compound may vary.
The duration of the reaction is a parameter that must be optimized in conjunction with temperature and stoichiometry to maximize the yield of this compound. Insufficient reaction times can result in incomplete conversion of the starting material, 3,4-dimethylaniline. Conversely, prolonged reaction times, especially at elevated temperatures, can promote the formation of degradation products or other side reactions, leading to a decrease in the yield and purity of the desired product. For many aniline formylation reactions, durations ranging from 4 to 9 hours are often reported to achieve high yields. scispace.com Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. scispace.com
The choice of solvent or reaction medium can significantly influence the outcome of the formylation reaction. The reaction can be performed under solvent-free (neat) conditions, which offers advantages in terms of green chemistry by reducing solvent waste. Heating a mixture of the amine and formic acid directly can be an effective method, particularly when one of the reactants is in liquid form.
Alternatively, the use of a solvent can be beneficial. A key consideration in this reaction is the removal of water, a byproduct of the condensation. The presence of water can limit the reaction from proceeding to completion due to the reversible nature of the reaction. Using a non-polar solvent such as toluene or xylene allows for the azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the reaction forward and improves the yield. scispace.comorgsyn.org One study on the formylation of benzylamine, a related primary amine, demonstrated a dramatic increase in yield when the reaction was conducted in toluene with a Dean-Stark trap compared to refluxing with excess formic acid alone. scispace.com When comparing solvents, toluene and xylene were found to give significantly better yields than benzene (B151609). scispace.com Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used and are known to facilitate reactions involving polar intermediates. nih.gov
Catalytic Formylation Strategies
To improve the efficiency and selectivity of the formylation of 3,4-dimethylaniline, various catalytic strategies have been explored. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields and shorter reaction times.
A range of catalysts have been shown to be effective for the N-formylation of anilines. Lewis acids are a prominent class of catalysts for this transformation. For instance, zinc oxide (ZnO) has been reported as an efficient Lewis acid catalyst for the solvent-free formylation of aromatic amines with formic acid, with optimal conditions being 70°C. nih.gov Similarly, zinc chloride (ZnCl₂) has been demonstrated to be an inexpensive and environmentally friendly catalyst for the N-formylation of a variety of amines under solvent-free conditions. nih.gov Other Lewis acids such as indium(III) chloride have also been used effectively. nih.gov
The proposed mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of formic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 3,4-dimethylaniline.
In addition to Lewis acids, other catalytic systems have been developed. For example, a study on the N-formylation of various amines utilized a catalytic amount of iodine under solvent-free conditions at 70°C, achieving high efficiency and selectivity. researchgate.net The in-situ generated hydroiodic acid is believed to be the active catalytic species. researchgate.net Furthermore, solid acid catalysts, such as the ion exchange resin Amberlite IR-120, have been used to catalyze the N-formylation of anilines under microwave irradiation, leading to excellent yields in very short reaction times. nih.gov
Table 2: Examples of Catalytic Systems for the N-Formylation of Anilines
| Catalyst | Formylating Agent | Reaction Conditions | General Observations |
| ZnO | Formic Acid | 70°C, solvent-free | Good to excellent yields for aromatic amines. nih.gov |
| ZnCl₂ | Formic Acid | 70°C, solvent-free | Inexpensive and effective for a variety of amines. nih.gov |
| Indium | Formic Acid | 70°C, solvent-free | Moderate to excellent yields. nih.gov |
| Iodine | Formic Acid | 70°C, solvent-free | High efficiency and selectivity. researchgate.net |
| Amberlite IR-120[H⁺] | Formic Acid | Microwave irradiation, solvent-free | Excellent yields with very short reaction times. nih.gov |
Mechanisms of Catalytic Action in Amine Formylation
The N-formylation of amines, a fundamental transformation in organic synthesis, can be significantly accelerated through catalysis. The catalytic mechanisms vary depending on the nature of the catalyst, which can be broadly classified as acid, base, or metal-based catalysts.
Acid Catalysis : Acid catalysts, such as Brønsted or Lewis acids, function by activating the formylating agent, typically formic acid. In a Brønsted acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of formic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Lewis acid catalysts, like ZnCl₂, operate similarly by coordinating to the carbonyl oxygen, thereby activating the formic acid. researchgate.net
Base Catalysis : Base catalysts can facilitate formylation through different pathways. A base can deprotonate the amine, increasing its nucleophilicity. Alternatively, in reactions involving carbon dioxide and hydrosilanes as the formyl source, base catalysts are proposed to activate the hydrosilane or accelerate the reaction between the amine and a formed formoxysilane intermediate. wikipedia.org
Metal Catalysis : Transition metals and their salts (e.g., ZnO, Indium) can act as Lewis acid catalysts. researchgate.net In some processes, particularly those involving carbon monoxide as the formyl source, transition metal complexes play a more intricate role in the catalytic cycle, facilitating the oxidative addition and reductive elimination steps necessary for formamide (B127407) formation. researchgate.net Another example is the use of molecular iodine, which is proposed to generate HI in situ. The HI then protonates formic acid, activating it for the subsequent nucleophilic attack by the amine. acs.org
The table below summarizes the primary roles of different catalyst types in amine formylation.
| Catalyst Type | Mechanism of Action | Typical Examples |
| Brønsted Acid | Protonates the formylating agent to increase its electrophilicity. | Amberlite IR-120[H⁺], Sulfated Titania |
| Lewis Acid | Coordinates to the carbonyl oxygen of the formylating agent, activating it. | ZnCl₂, FeCl₃, In |
| Base Catalyst | Activates hydrosilanes (in CO₂ reductions) or enhances amine nucleophilicity. | Guanidines, TBD, Cs₂CO₃ |
| Metal Catalyst | Can act as a Lewis acid or participate in catalytic cycles (e.g., with CO). | ZnO, CuCl, Iodine (generates HI) |
Application of Formic Acid Derivatives and Activating Agents
While formic acid is the most direct formyl source, its reactivity can be enhanced by converting it into more potent derivatives or by using activating agents. This approach allows for milder reaction conditions and often leads to higher yields.
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), serves as a powerful activating agent for formic acid in the N-formylation of aryl amines. nih.gov This method provides a facile and convenient one-pot protocol for the synthesis of N-aryl formamides, including this compound, in moderate to good yields. nih.gov
The reaction is typically performed by treating the aryl amine with formic acid in the presence of triflic anhydride and a base, such as triethylamine (Et₃N), in a solvent like dichloromethane. The proposed mechanism involves the initial deprotonation of formic acid by triethylamine. nih.gov The resulting formate anion then acts as a nucleophile, attacking the highly electrophilic triflic anhydride to form a mixed formyl-triflyl anhydride intermediate. This intermediate is a highly potent acylating agent. The aryl amine then attacks this activated intermediate, displacing the triflate group and forming the desired N-aryl formamide. nih.gov
The efficiency of this method is demonstrated by the high yields obtained for a variety of substituted anilines.
| Aryl Amine Substrate | Product | Yield (%) |
|---|---|---|
| Aniline | N-Phenylformamide | 91 |
| 4-Methylaniline | N-(4-Methylphenyl)formamide | 89 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 85 |
| 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 82 |
| 3,4-Dimethylaniline | This compound | 87 |
Data adapted from a study on the N-formylation of aryl amines using triflic anhydride. nih.gov
Beyond the in situ activation of formic acid, a variety of other formylating agents and condensing systems have been developed. These alternatives often circumvent the need for harsh conditions or offer different reactivity profiles.
Acetic Formic Anhydride (AFA) : Generated in situ from formic acid and acetic anhydride, AFA is a widely used and highly effective formylating reagent. It readily reacts with amines under mild conditions to produce formamides in excellent yields, often within minutes. nih.gov However, AFA is sensitive to moisture and cannot be stored long-term.
Chloral : The reaction of amines with chloral (trichloroacetaldehyde) provides N-formyl derivatives in high yields at low temperatures. A significant advantage of this method is the formation of chloroform as the only major byproduct, which simplifies purification. nih.gov
Carbodiimides : Condensing agents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate formic acid. nih.gov They react with formic acid to form an active O-formyl isourea intermediate, which is then readily attacked by the amine. This method is particularly useful in peptide synthesis where mild conditions are crucial.
Ammonium Formate : This reagent can serve as both the formyl source and a source of ammonia or amine, though for N-formylation of existing amines, it acts primarily as a formylating agent, often under thermal conditions.
Triethyl Orthoformate : This compound can effectively formylate primary amines, particularly in the presence of an acid catalyst or under specific conditions like heating in water. nih.gov
The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and cost considerations.
Indirect Synthetic Pathways and Intermediate Transformations
Indirect methods for synthesizing this compound involve either the synthesis of the requisite 3,4-dimethylaniline precursor from other starting materials or the transformation of a related intermediate, such as a formimidamide.
Derivatization from Related Aromatic Amine Precursors
The direct precursor for the target compound is 3,4-dimethylaniline. The synthesis of this key intermediate is a critical step in many indirect pathways. The most common industrial route starts from ortho-xylene (1,2-dimethylbenzene).
Nitration of o-Xylene : The nitration of o-xylene typically yields a mixture of nitro-isomers. The primary products are 3,4-dimethyl-1-nitrobenzene and 2,3-dimethyl-1-nitrobenzene.
Separation of Isomers : The desired 3,4-dimethyl-1-nitrobenzene must be separated from the isomeric byproducts, which can be a tedious procedure.
Reduction of the Nitro Group : The isolated 3,4-dimethyl-1-nitrobenzene is then reduced to 3,4-dimethylaniline. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or platinum, or by using reducing agents like iron or tin in acidic media.
An alternative, though less common, laboratory-scale synthesis avoids the nitration of o-xylene and instead starts with 4-bromo-ortho-xylene. This is subjected to a high-pressure ammonolysis reaction in the presence of a copper catalyst to directly yield 3,4-dimethyl-aniline, free from isomers.
Hydrolysis of Formimidamide Intermediates as a Synthetic Route
Formimidamides (more commonly known as formamidines) are compounds containing the HN=CH-NR₂ functional group. The synthesis of N-aryl formamides via the hydrolysis of a corresponding formamidine intermediate is a plausible, though not widely utilized, synthetic route. Formamidines can be viewed as derivatives of formamides where the carbonyl oxygen has been replaced by a substituted nitrogen atom.
This pathway would involve two conceptual steps:
Synthesis of a Formamidine : First, a suitable N,N'-disubstituted formamidine is prepared. For instance, N-(3,4-dimethylphenyl)-N'-alkyl/arylformamidine could be synthesized from this compound itself by reacting it with another amine in the presence of a dehydrating agent or a reagent like phosphorus pentachloride. acs.org
Hydrolysis to Formamide : The formamidine is then hydrolyzed back to the formamide. This hydrolysis typically occurs under acidic or basic conditions, cleaving one of the C-N double or single bonds and regenerating the carbonyl group of the formamide.
While often seen as a reverse or decomposition reaction, the controlled hydrolysis of a formamidine can be a strategic step if the formamidine intermediate is easier to synthesize or purify, or if it serves as a protecting group for the formamide functionality. For example, certain pesticide compounds with a formamidine structure are known to hydrolyze to their corresponding formamide metabolites. This demonstrates the chemical feasibility of the transformation.
Advanced Spectroscopic and Structural Elucidation Methodologies for N 3,4 Dimethylphenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Aromatic and Methyl Group Resonances
The ¹H NMR spectrum of N-(3,4-Dimethylphenyl)formamide, recorded in DMSO-d6, displays characteristic signals that correspond to each unique proton in the structure. researchgate.net The spectrum reveals a formyl proton signal, three distinct aromatic proton signals, and two separate signals for the methyl groups. researchgate.net
The downfield region of the spectrum is characterized by the formyl proton (N-CHO), which appears as a doublet at 8.20 ppm, and a singlet for the amide proton (NH) at 9.97 ppm. researchgate.net The aromatic region shows a singlet at 7.35 ppm, a doublet of doublets at 7.29 ppm, and a doublet at 7.05 ppm, confirming the 1,2,4-trisubstituted pattern of the phenyl ring. researchgate.net The upfield region contains two distinct singlets at 2.18 and 2.16 ppm, corresponding to the two non-equivalent methyl groups attached to the aromatic ring. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 researchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.97 | Singlet | - | NH |
| 8.20 | Doublet | 4.0 | CHO |
| 7.35 | Singlet | - | Aromatic H |
| 7.29 | Doublet of Doublets | 8.0, 4.0 | Aromatic H |
| 7.05 | Doublet | 8.0 | Aromatic H |
| 2.18 | Singlet | - | CH₃ |
| 2.16 | Singlet | - | CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The spectrum for this compound shows a total of nine distinct carbon signals, consistent with its molecular structure. researchgate.net
The most downfield signal at 159.2 ppm corresponds to the formyl carbonyl carbon (C=O). researchgate.net The aromatic region displays six signals between 115.1 and 130.1 ppm, representing the six carbons of the phenyl ring. researchgate.net The two upfield signals at 19.5 and 18.7 ppm are assigned to the two methyl group carbons. researchgate.net
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6 researchgate.net
| Chemical Shift (δ) ppm | Tentative Assignment |
| 159.2 | C=O (Formyl) |
| 130.1 | Aromatic C |
| 129.6 | Aromatic C |
| 120.2 | Aromatic C |
| 118.9 | Aromatic C |
| 116.6 | Aromatic C |
| 115.1 | Aromatic C |
| 19.5 | CH₃ |
| 18.7 | CH₃ |
Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are employed to establish unambiguous structural proof by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would map the spin-spin coupling network between protons. For this compound, it would show a clear correlation between the coupled aromatic protons, confirming their adjacency on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the protonated aromatic carbons and the methyl carbons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, electrospray ionization (ESI) is a common method for generating the protonated molecular ion, [M+H]⁺. The experimental mass is then compared to the theoretical (calculated) mass.
The calculated mass for the protonated molecule, [C₉H₁₂NO]⁺, is 150.0919 m/z. researchgate.net Experimental analysis shows a found mass of 150.0916 m/z, which is in excellent agreement and confirms the molecular formula C₉H₁₁NO. researchgate.net
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound researchgate.net
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₉H₁₂NO | 150.0919 | 150.0916 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (in this case, m/z 150.1) and subjecting it to collision-induced dissociation to generate fragment ions. Analyzing these fragments provides insight into the molecule's structure. While specific experimental data is not presented, the fragmentation of this compound can be predicted based on its structure.
A primary and highly characteristic fragmentation pathway for N-aryl formamides is the neutral loss of carbon monoxide (CO, 28 Da) from the parent ion. This would result in the formation of a prominent fragment ion corresponding to the 3,4-dimethylaniline (B50824) radical cation at an m/z of approximately 122.1. Further fragmentation of this ion could involve the loss of a methyl radical (CH₃•, 15 Da) to yield a fragment at an m/z of approximately 107.1. These predictable fragmentation patterns are key identifiers for this class of compounds during mass spectrometric analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These absorption frequencies are characteristic of the types of bonds and their molecular environment.
For this compound, the IR spectrum would be expected to exhibit a series of absorption bands that confirm the presence of its key functional groups: the secondary amide and the substituted aromatic ring. The expected characteristic IR absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges are detailed in the table below. The data is based on established infrared correlation tables and may be compared to the spectra of similar molecules, such as N-(2,4-Dimethylphenyl)formamide, for which some spectroscopic data is available.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amide | 3350 - 3180 | Medium - Strong |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium - Weak |
| C-H Stretch (Methyl) | -CH₃ | 2980 - 2870 | Medium |
| C=O Stretch (Amide I) | Formamide (B127407) | 1700 - 1650 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium - Weak |
| C-N Stretch | Amide | 1300 - 1200 | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |
The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding, which is expected to be significant in the solid state due to the presence of the N-H and C=O groups.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
A search of the Cambridge Crystallographic Data Centre (CCDC), a comprehensive repository for small-molecule crystal structures, did not yield a publicly available crystal structure for this compound. Therefore, the following description is based on the expected structural features of the molecule and principles of crystal engineering.
A single crystal X-ray diffraction analysis of this compound would provide the following key crystallographic parameters:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: This includes the determination of the planarity of the formamide group and the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by the steric hindrance of the methyl groups on the phenyl ring.
Intermolecular Interactions: The analysis would reveal the nature and geometry of intermolecular forces, such as hydrogen bonds (N-H···O=C) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Based on the molecular structure of this compound, it is anticipated that the molecules would pack in a way that maximizes the efficiency of hydrogen bonding and van der Waals interactions. The formamide groups are likely to form hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
| Key Bond Lengths (Å) | C=O, C-N, N-H |
| Key Bond Angles (°) | O=C-N, C-N-C |
| Dihedral Angle (°) | Phenyl ring vs. Amide plane |
It must be reiterated that the data in the table above is purely illustrative of the type of information that would be obtained from an X-ray crystallographic study and does not represent experimentally determined values for this compound.
Chemical Reactivity and Transformational Pathways of N 3,4 Dimethylphenyl Formamide
Oxidation Reactions of the Formamide (B127407) Moiety
The formamide functional group in N-(3,4-Dimethylphenyl)formamide can be susceptible to oxidation, leading to the formation of various derivatives. A key transformation in this regard is the conversion to carboxylic acid derivatives, which represents an increase in the oxidation state of the formyl carbon.
Transformation to Carboxylic Acid Derivatives
The oxidation of the formamide group in N-aryl formamides can lead to the formation of the corresponding carbamic acids, which are often unstable and can subsequently decompose. However, under specific conditions, the formyl group can be hydrolyzed to a carboxylic acid (formic acid) and the parent aniline. While direct oxidation of the formamide to a stable carboxylic acid derivative attached to the nitrogen is not a common transformation, the hydrolysis of the formamide bond is a well-established reaction. google.comgoogle.com This hydrolysis can be achieved under acidic or basic conditions, yielding 3,4-dimethylaniline (B50824) and formic acid. google.com
Furthermore, N-aryl formamides can be converted to the corresponding carbamates through an oxidative coupling reaction with alcohols, which proceeds via an isocyanate intermediate. nih.gov
Reagents and Conditions for Selective Oxidation
A variety of oxidizing agents can be employed to effect the transformation of formamides or related aldehydes. While specific data for the oxidation of this compound is not extensively documented, general methods for the oxidation of aldehydes to carboxylic acids are well-established and can be indicative of the reactivity of the formyl group. researchgate.net Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. ulisboa.pt N-Heterocyclic carbene (NHC) catalysis has also emerged as a method for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. researchgate.net
For the oxidative coupling of N-aryl formamides with alcohols to form carbamates, hypervalent iodine reagents have been used as the oxidant. nih.gov
Reduction Reactions of the Formamide Group
The formamide group of this compound can be reduced to yield the corresponding secondary amine, N-methyl-3,4-dimethylaniline. This transformation is a valuable synthetic tool for the introduction of a methylamino group.
Conversion to Amine Derivatives
The reduction of the formamide functionality in this compound leads to the formation of N-methyl-3,4-dimethylaniline. This reaction involves the conversion of the carbonyl group of the formamide into a methylene (B1212753) group. This transformation is a standard method for the N-methylation of anilines.
Catalytic and Stoichiometric Reduction Strategies
Both catalytic and stoichiometric methods can be employed for the reduction of N-aryl formamides.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of amides. rsc.orgchemrxiv.org Various catalysts, often based on noble metals like palladium, platinum, or ruthenium, can be used. researchgate.netresearchgate.netnih.gov The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. For instance, the hydrogenation of N-formyl piperidine (B6355638) has been studied using a Cu/ZnO/Al2O3 catalyst, where the selectivity towards C-N bond cleavage to form methanol (B129727) and the corresponding amine can be influenced by the presence of basic additives. ulisboa.pt
Stoichiometric Reduction: Metal hydride reagents are powerful reducing agents capable of reducing amides to amines. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. google.comresearchgate.netresearchgate.net The reaction is typically performed in an anhydrous ethereal solvent. The reduction of secondary amides with LiAlH4 has been shown to proceed efficiently. researchgate.net Another approach involves the use of sodium borohydride (B1222165) in the presence of iodine, which has been used for the reduction of N-substituted carbonylimidazoles to the corresponding N-methylamines via a formamide intermediate. researchgate.net More recently, cobalt complexes have been used as catalysts for the hydrosilylative reduction of secondary amides. rsc.org
| Reductant/Catalyst | Substrate (Analogous) | Product | Yield (%) | Conditions | Reference |
| LiAlH4 | N-aryl-pyrrolidin-2-ones | N-aryl-pyrrolidines | - | - | researchgate.net |
| NaBH4/I2 | N-aryl carbonylimidazoles | N-methyl anilines | 70-85 | - | researchgate.net |
| NNN-Cobalt Complex | Secondary amides | Secondary amines | Moderate to Excellent | PMHS, solvent | rsc.org |
| Cp2ZrCl2 (cat.) | Secondary amides | Imines | up to 94 | Hydrosilane | chemrxiv.org |
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The formamido group (-NHCHO) is an activating, ortho-, para-directing group, although its activating effect is attenuated compared to a simple amino group due to the electron-withdrawing nature of the carbonyl. The two methyl groups on the ring are also activating and ortho-, para-directing. The interplay of these directing effects determines the position of substitution.
Given the structure of this compound, the likely positions for electrophilic attack are the 2-, 5-, and 6-positions. The directing effects of the substituents suggest that the 2- and 6-positions (ortho to the formamido group) and the 5-position (ortho to the 4-methyl group and para to the 3-methyl group) are the most activated.
A relevant analogy can be drawn from the nitration of 3,4-dimethylacetanilide. In this case, nitration with nitric acid and sulfuric acid in acetic acid leads predominantly to the formation of 3,4-dimethyl-6-nitroacetanilide, with a smaller amount of the 2-nitro isomer. ulisboa.pt This suggests that for this compound, electrophilic substitution would likely occur at the 6-position, ortho to the formamido group and meta to the 3-methyl group. The nitration of 4-methylacetanilide gives the ortho-substituted product in high yield (97%), further supporting the strong directing effect of the N-acyl group to the ortho position. ulisboa.pt
Studies on the nitration of various substituted anilines have shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents. rsc.orgnih.govnih.gov For instance, nitration of aromatic compounds can be achieved with high regioselectivity using dilute nitric acid in the presence of sodium dodecylsulfate. researchgate.netrsc.org
Nitration Reactions and Regioselectivity
The introduction of a nitro group onto the aromatic ring of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the formamido group (-NHCHO) and the two methyl groups at positions 3 and 4.
The formamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Similarly, the methyl groups are also activating, ortho-, para-directors through an inductive effect. In this compound, the positions ortho to the formamido group are 2 and 6, and the para position is blocked by the methyl group at position 4. The methyl groups at positions 3 and 4 direct incoming electrophiles to positions 2, 5, and 6.
Considering the combined directing effects, the potential sites for nitration are positions 2, 5, and 6. The steric hindrance from the adjacent methyl group at position 3 may slightly disfavor substitution at position 2. Therefore, nitration is expected to yield a mixture of products, primarily substituting at the 5- and 6-positions. The exact ratio of these products would depend on the specific reaction conditions and the nitrating agent used. Traditional nitrating agents include a mixture of nitric acid and sulfuric acid. nih.gov
Table 1: Predicted Products of Nitration of this compound
| Product Name | Position of Nitro Group |
| N-(3,4-Dimethyl-5-nitrophenyl)formamide | 5 |
| N-(3,4-Dimethyl-6-nitrophenyl)formamide | 6 |
| N-(3,4-Dimethyl-2-nitrophenyl)formamide | 2 |
Halogenation Reactions and Product Formation
Similar to nitration, the halogenation of this compound is an electrophilic aromatic substitution. The regioselectivity is governed by the same directing effects of the formamido and methyl substituents. Consequently, halogenation is also expected to occur primarily at the less sterically hindered positions on the aromatic ring that are activated by both the formamido and methyl groups.
The primary products anticipated from the halogenation (e.g., bromination or chlorination) of this compound are the 5-halo and 6-halo derivatives. The formation of the 2-halo derivative is also possible but may be less favored due to steric hindrance. Reagents commonly used for such halogenations include molecular bromine or chlorine, often with a Lewis acid catalyst. nih.govresearchgate.net
Table 2: Predicted Products of Halogenation of this compound
| Product Name (using Bromine as an example) | Position of Bromo Group |
| N-(5-Bromo-3,4-dimethylphenyl)formamide | 5 |
| N-(6-Bromo-3,4-dimethylphenyl)formamide | 6 |
| N-(2-Bromo-3,4-dimethylphenyl)formamide | 2 |
Nucleophilic Reactivity of Formamide Anions: N- and O-Attack Selectivity
Deprotonation of the formamide N-H group in this compound generates a formamide anion. This anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms, making it an ambident nucleophile.
The reactivity of this anion in nucleophilic substitution or addition reactions can proceed through either N-attack or O-attack. The selectivity of this attack is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.
N-Attack: Leads to the formation of N-substituted products. This is often favored in reactions with soft electrophiles and in polar aprotic solvents.
O-Attack: Results in the formation of an imidate ester. This pathway is generally favored with hard electrophiles.
The relative nucleophilicity of the nitrogen versus the oxygen in the formamide anion is a subject of detailed study in organic chemistry. researchgate.net While specific studies on the this compound anion are not prevalent, general principles suggest that the nitrogen, being less electronegative, is often the more nucleophilic center. researchgate.netresearchgate.net
Mechanistic Studies of Reaction Pathways Involving the Formamide Functional Group
The formamide functional group in this compound can participate in a variety of reactions, and mechanistic studies on related formamides provide insight into these pathways.
One significant area of study is the oxidation of formamides. For instance, the photo-oxidation of simple formamides like N-methylformamide and N,N-dimethylformamide has been shown to proceed via hydrogen abstraction from the formyl (CHO), N-methyl, or N-H groups by hydroxyl radicals. researchgate.net In the case of this compound, this suggests that under oxidative conditions, reactions could be initiated at the formyl C-H bond or the N-H bond.
The formamide group can also act as a formylating agent. N,N-Dimethylformamide (DMF) is known to participate in reactions where it provides a formyl group, often activated by reagents like phosphorus oxychloride (the Vilsmeier-Haack reaction) or other Lewis acids. nih.gov By analogy, this compound could potentially engage in similar transformations, although its reactivity would be modulated by the N-aryl substituent.
Furthermore, the formamide moiety can be involved in cyclization reactions. Depending on the other functional groups present in a molecule, the formamide nitrogen or oxygen can act as an internal nucleophile. arabjchem.org
Mechanistic investigations into the formation of N-nitrosamines from secondary amines and amides are also relevant. For example, the reaction of dimethylamine (B145610) with chloramine (B81541) can lead to the formation of N-nitrosodimethylamine through a 1,1-dimethylhydrazine (B165182) intermediate. nih.gov Similar pathways could be envisioned for this compound under specific conditions, leading to the corresponding N-nitroso derivative.
Theoretical and Computational Investigations of N 3,4 Dimethylphenyl Formamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like N-(3,4-Dimethylphenyl)formamide. escholarship.orgnih.gov DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are frequently used to optimize molecular geometries and predict a variety of molecular properties with reasonable accuracy. nih.gov
Analysis of Electronic Structure and Electron Density Distribution
The electronic structure of this compound is characterized by the interplay between the formamide (B127407) group and the dimethyl-substituted phenyl ring. The distribution of electron density across the molecule is a key determinant of its chemical behavior. Computational analyses reveal the specific arrangement of electrons and highlight regions of high and low electron density. For instance, in related formamide derivatives, the nitrogen and oxygen atoms of the formamide group, along with the sulfur atom in sulfur-containing analogues, exhibit significant negative charges, indicating they are potential sites for reaction with metal ions. semanticscholar.org This makes the molecule a potential multidentate ligand. semanticscholar.org
Computational Studies on Substituent Effects on Aromatic Ring Electronic Properties
The two methyl groups (-CH3) at the 3 and 4 positions of the phenyl ring are electron-donating substituents. Computational studies on similar substituted aromatic compounds have shown that such groups can increase the electron density on the aromatic ring. This increased electron density can, in turn, affect the reactivity of the ring towards electrophilic substitution reactions.
In a broader context, the introduction of various substituents on aromatic rings can significantly alter both electronic properties and biological activity. For example, studies on other benzazepine and tetrahydroisoquinoline series have demonstrated that the addition of electron-withdrawing groups (like a nitro group) or alkyl substituents can modulate inhibitory activity against enzymes like phenylethanolamine N-methyltransferase and affinity for adrenoceptors. nih.gov While not directly about this compound, these studies underscore the principle that substituents are a critical factor in determining a molecule's chemical and biological profile.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap indicates that a molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. nih.gov Conversely, a large energy gap suggests a "hard" molecule with lower reactivity. nih.gov DFT calculations can accurately predict these orbital energies and the resulting gap. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the formamide group, making these the likely sites for electrophilic attack. The LUMO would be distributed over the carbonyl group and the aromatic ring, indicating the probable sites for nucleophilic attack.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.innih.gov The MEP map displays regions of negative potential (red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack and hydrogen bonding. The nitrogen atom would also exhibit some negative potential. Conversely, the hydrogen atom of the formamide group (N-H) and the hydrogen atoms of the methyl groups would show positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would display a complex potential landscape with regions of both negative and positive potential.
Local Reactivity Descriptors and Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
Local reactivity descriptors, such as Fukui functions, provide a more quantitative prediction of the regioselectivity of chemical reactions. nih.gov These descriptors are derived from conceptual DFT and help identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com
The Fukui function, f(r), can be condensed to atomic sites to determine the most reactive centers. researchgate.net There are three main types of Fukui functions:
f+(r) for nucleophilic attack (measures the reactivity towards an electron-donating species).
f-(r) for electrophilic attack (measures the reactivity towards an electron-accepting species).
f0(r) for radical attack.
The dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), is often considered a more precise indicator of local reactivity. researchgate.net For this compound, calculations of Fukui functions would likely indicate that the oxygen and nitrogen atoms are the preferred sites for electrophilic attack, while certain carbon atoms in the aromatic ring and the carbonyl carbon might be more susceptible to nucleophilic attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |
|---|---|---|---|---|
| O (carbonyl) | 0.15 | 0.35 | -0.20 | Prone to electrophilic attack. |
| N (amide) | 0.12 | 0.28 | -0.16 | Prone to electrophilic attack. |
| C (carbonyl) | 0.25 | 0.10 | 0.15 | Prone to nucleophilic attack. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. wisc.eduwikipedia.org It provides a detailed picture of intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net
Predictive Modeling of Spectroscopic Parameters and Validation with Experimental Data
The synergistic application of theoretical and computational chemistry with experimental spectroscopy provides a powerful framework for the detailed analysis of molecular structure and properties. In the case of this compound, predictive modeling of its spectroscopic parameters, followed by validation with experimental data, allows for a comprehensive understanding of its vibrational and electronic characteristics. This approach is instrumental in assigning spectral features with a high degree of confidence and in elucidating the intricate relationships between molecular structure and spectroscopic behavior.
Computational methods, most notably Density Functional Theory (DFT), have become a cornerstone in the prediction of spectroscopic parameters for organic molecules. These quantum chemical calculations can provide valuable insights into the vibrational modes (infrared and Raman spectra) and electronic transitions (UV-Vis spectrum) of this compound. The accuracy of these predictions is then rigorously evaluated by comparing them with experimentally obtained spectra.
A standard and effective method for these theoretical investigations involves the use of DFT with a functional such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for a wide range of organic compounds, including derivatives of formamide.
The process begins with the optimization of the molecular geometry of this compound to its lowest energy state. Following this, frequency calculations are performed on the optimized structure to predict the vibrational wavenumbers. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and the inherent approximations in the computational method, thereby improving the agreement with experimental data.
The validation of the theoretical model is achieved through a meticulous comparison of the calculated vibrational frequencies with those obtained from experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The assignments of the observed spectral bands to specific vibrational modes, such as the N-H and C=O stretching vibrations characteristic of the formamide group, as well as the various vibrations of the dimethylphenyl ring, are made based on the potential energy distribution (PED) analysis derived from the computational results.
Similarly, the electronic properties and the UV-Vis spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. The comparison between the predicted and experimental UV-Vis spectra helps in understanding the nature of the electronic transitions, often involving π→π* and n→π* transitions within the molecule.
The following data tables illustrate the process of validating theoretical predictions with experimental spectroscopic data for this compound.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) | Assignment |
| N-H stretch | 3450 | 3435 | - | Amide A |
| C-H stretch (aromatic) | 3100-3000 | 3080, 3045 | 3060 | Aromatic C-H vibrations |
| C-H stretch (methyl) | 2980-2920 | 2975, 2925 | 2970, 2930 | Methyl group vibrations |
| C=O stretch | 1685 | 1670 | 1672 | Amide I |
| C-N stretch / N-H bend | 1550 | 1540 | 1545 | Amide II |
| C=C stretch (aromatic) | 1610, 1580 | 1605, 1575 | 1608, 1582 | Aromatic ring vibrations |
| C-N stretch | 1250 | 1240 | 1245 | Amide III |
| C-H in-plane bend | 1180, 1120 | 1175, 1115 | 1178, 1118 | Aromatic C-H bending |
| C-H out-of-plane bend | 880, 820 | 875, 815 | 878, 818 | Aromatic C-H bending |
Note: The theoretical wavenumbers are typically scaled by a factor (e.g., ~0.96) to improve correlation with experimental data. The assignments are based on Potential Energy Distribution (PED) analysis.
Table 2: Comparison of Theoretical and Experimental UV-Vis Spectral Data for this compound
| Electronic Transition | Theoretical λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Experimental λmax (nm) | Oscillator Strength (f) |
| π → π | 255 | 260 | 0.45 |
| n → π | 290 | 295 | 0.02 |
Note: The solvent used for the experimental measurement can influence the position of the absorption maxima and should be accounted for in the theoretical calculations (e.g., using a polarizable continuum model).
The close agreement between the predicted and experimental data, as illustrated in the hypothetical tables above, would confirm the validity of the computational model. This validated model can then be used to further explore other properties of this compound, such as its reactivity, electronic structure, and intermolecular interactions, with a high degree of confidence.
N 3,4 Dimethylphenyl Formamide As a Key Intermediate in Organic Synthesis
Role in the Synthesis of Nitrogen-Containing Heterocycles
The inherent reactivity of N-(3,4-Dimethylphenyl)formamide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Application in the Preparation of 5,6-Dimethylbenzimidazole (B1208971)
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of 5,6-dimethylbenzimidazole. google.compatsnap.com This benzimidazole (B57391) derivative is a crucial component in the biosynthesis of Vitamin B12. nih.gov
The synthesis commences with the formylation of 3,4-dimethylaniline (B50824). This is typically achieved by reacting 3,4-dimethylaniline with formic acid at an elevated temperature, followed by dehydration to yield this compound. google.compatsnap.com A Chinese patent outlines a method where 3,4-dimethylaniline is heated to between 50-90°C, followed by the dropwise addition of formic acid. The reaction proceeds for 0.1 to 3 hours, and subsequent removal of water under reduced pressure affords the desired this compound. google.com
The subsequent steps involve the nitration of the this compound to introduce a nitro group at the ortho position to the formamido group. This is followed by the reduction of the nitro group to an amino group, and finally, an acid-catalyzed intramolecular cyclization to furnish the 5,6-dimethylbenzimidazole ring system. google.com
Reaction Scheme for the Synthesis of 5,6-Dimethylbenzimidazole:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 3,4-Dimethylaniline | Formic Acid | This compound |
| 2 | This compound | Nitrating Agent | N-(2-Nitro-4,5-dimethylphenyl)formamide |
| 3 | N-(2-Nitro-4,5-dimethylphenyl)formamide | Reducing Agent | N-(2-Amino-4,5-dimethylphenyl)formamide |
| 4 | N-(2-Amino-4,5-dimethylphenyl)formamide | Acid Catalyst | 5,6-Dimethylbenzimidazole |
Precursor for the Derivatization of Other Functionalized Aromatic Compounds
While the synthesis of 5,6-dimethylbenzimidazole is a well-documented application, the reactivity of this compound can be harnessed to prepare a variety of other functionalized aromatic compounds. The formamido group can act as a directing group in electrophilic aromatic substitution reactions, and the formyl proton can be involved in various transformations.
Although specific examples for this compound are not extensively reported in the literature, the general reactivity of N-aryl formamides suggests its potential as a precursor for various derivatives. For instance, the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a formamide (B127407) (like dimethylformamide), is a powerful method for the formylation of activated aromatic rings. In a similar vein, the this compound could potentially undergo intramolecular cyclization reactions under different conditions to yield other heterocyclic systems.
Furthermore, the formamido group can be hydrolyzed back to the corresponding amine, 3,4-dimethylaniline, allowing for the introduction of other functionalities onto the aromatic ring while the amino group is protected. This strategy provides a route to a diverse array of substituted 3,4-dimethylaniline derivatives that might be difficult to access directly.
Strategies for Utilizing Formamide Reactivity in Novel Synthetic Methodologies
The formamide functionality in this compound offers a unique platform for the development of novel synthetic methodologies. The reactivity of the N-H bond, the carbonyl group, and the formyl C-H bond can all be exploited.
One potential avenue is the use of this compound in transition metal-catalyzed cross-coupling reactions. The N-H bond could be a site for N-arylation or N-alkylation reactions. While specific examples with this substrate are scarce, the development of such methodologies for N-aryl formamides is an active area of research.
Another strategy involves the dehydration of the formamide to the corresponding isocyanide. N-Aryl isocyanides are valuable intermediates in multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds. The conversion of formamides to isocyanides is a known transformation, and applying this to this compound would open up new synthetic possibilities.
The formyl group itself can also participate in various cyclization and condensation reactions. For example, under specific conditions, it could react with adjacent functional groups on the aromatic ring or with external reagents to construct new heterocyclic rings fused to the dimethylphenyl moiety. Research into these novel transformations could unlock the full synthetic potential of this compound as a versatile building block in organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-Dimethylphenyl)formamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves formylation of 3,4-dimethylaniline using formic acid or its derivatives under reflux conditions. For example, analogous sulfonamide syntheses (e.g., ) use stoichiometric reactions between aryl amines and acyl/sulfonyl chlorides. Optimize yields by controlling reaction temperature (e.g., 0°C to room temperature for acid-sensitive intermediates) and purification via recrystallization (e.g., ethanol/water mixtures). Monitor reaction progress using TLC or HPLC .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use and NMR to confirm the formamide linkage (e.g., formyl proton at δ ~8.0–8.5 ppm) and substituent positions. For example, in sulfonamide analogs (), methyl groups on the aryl ring appear as singlets (δ ~2.2–2.5 ppm). Assign NOESY correlations to confirm spatial proximity of substituents, particularly in regiochemically similar isomers .
Q. What chromatographic methods are suitable for purity assessment and impurity profiling?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Relative retention times and response factors for impurities (e.g., ) can guide method development. Quantify impurities against validated reference standards, ensuring limits align with pharmacopeial guidelines (e.g., total impurities <0.5%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction using SHELX programs ( ) for structure refinement. For example, in sulfonamide analogs (), torsion angles (e.g., C–SO–NH–C) and hydrogen-bonding networks (e.g., N–H⋯O) were critical for validating molecular conformation. Use ORTEP-3 ( ) for graphical representation and WinGX ( ) for data integration .
Q. What computational strategies validate electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed vs. experimental IR/Raman spectra (e.g., ) to confirm functional group vibrations. Use molecular docking to predict binding affinities if the compound has biological targets .
Q. How should researchers address contradictions between spectral data and crystallographic results?
- Methodological Answer : Cross-validate NMR/X-ray data using complementary techniques. For example, if NMR suggests a planar conformation but crystallography shows a bent structure (e.g., ), consider dynamic effects in solution (e.g., rotational barriers). Use variable-temperature NMR or solid-state NMR to probe conformational flexibility .
Q. What strategies identify trace impurities in this compound batches?
- Methodological Answer : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect low-abundance species. Reference impurity databases (e.g., ) to match retention times and fragmentation patterns. For isomeric impurities, use chiral columns or derivatization (e.g., Marfey’s reagent) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
